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Compound of Interest

Compound Name: Indirubin (Standard)

Cat. No.: B1684374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of indirubin and its derivatives as standard

reference compounds in kinase inhibition studies. Indirubin, a natural bis-indole alkaloid, has a

rich history in traditional Chinese medicine and has emerged as a potent inhibitor of several

protein kinases, playing a crucial role in the regulation of cell cycle progression and various

signaling pathways. Its well-characterized mechanism of action and the availability of a wide

range of synthetic derivatives make it an invaluable tool for researchers in academia and the

pharmaceutical industry.

Introduction to Indirubin and its Derivatives
Indirubin was first identified as the active component of a traditional Chinese medicine

preparation, Danggui Longhui Wan, used to treat chronic myelocytic leukemia.[1] Subsequent

research revealed that its therapeutic effects stem from its ability to inhibit cyclin-dependent

kinases (CDKs), key regulators of the cell cycle.[1] This discovery spurred the synthesis of

numerous indirubin derivatives with improved potency, selectivity, and solubility. These

derivatives typically involve modifications at various positions of the bis-indole scaffold, leading

to a diverse library of compounds with distinct kinase inhibitory profiles.[2][3]

The primary mechanism of action for indirubins is competitive inhibition at the ATP-binding site

of kinases.[1] X-ray crystallography studies have elucidated the binding mode of indirubin

derivatives within the catalytic cleft of kinases like CDK2, revealing key hydrogen bond

interactions that block the binding of ATP. Beyond CDKs, indirubins have been shown to be
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potent inhibitors of Glycogen Synthale Kinase-3β (GSK-3β), a crucial enzyme in the Wnt/β-

catenin signaling pathway, and other kinases such as Src and JAK.

Quantitative Analysis of Kinase Inhibition
The inhibitory potency of indirubin and its derivatives is typically quantified by their half-maximal

inhibitory concentration (IC50) values. These values are determined through in vitro kinase

assays and provide a standardized measure for comparing the efficacy of different compounds

against a panel of protein kinases.

Table 1: Inhibitory Activity of Indirubin and its
Derivatives against Cyclin-Dependent Kinases (CDKs)

Compoun
d

CDK1/cyc
lin B
(IC50)

CDK2/cyc
lin A
(IC50)

CDK2/cyc
lin E
(IC50)

CDK4/cyc
lin D1
(IC50)

CDK5/p25
(IC50)

Referenc
e(s)

Indirubin 9 µM - - - 5.5 µM

Indirubin-

3'-

monoxime

- 440 nM - - -

Indirubin-5-

sulfonic

acid

5 nM 35 nM 150 nM 300 nM 65 nM

6-

Bromoindir

ubin

- - - - -

7-

Bromoindir

ubin-3'-

oxime

(7BIO)

- - - - -

Note: A hyphen (-) indicates that the data was not readily available in the cited sources.
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Table 2: Inhibitory Activity of Indirubin and its
Derivatives against Glycogen Synthase Kinase-3β (GSK-
3β) and Other Kinases

Compound GSK-3β (IC50) Src (IC50) JAK1 Reference(s)

Indirubin 0.19 µM - 0.6 µM - -

Indirubin-3'-

monoxime
5 - 50 nM - -

Indirubin-5-

sulfonic acid

Potent inhibitor

(low nM range)
- -

E804 (an

indirubin

derivative)

- 0.43 µM
Inhibits

phosphorylation

Note: A hyphen (-) indicates that the data was not readily available in the cited sources. The

IC50 for some derivatives against GSK-3β is reported as a potent range rather than a specific

value.

Key Signaling Pathways Modulated by Indirubin
Indirubin and its derivatives exert their biological effects by interfering with critical signaling

pathways that control cell proliferation, survival, and differentiation. Understanding these

pathways is essential for interpreting experimental results and for the rational design of novel

kinase inhibitors.

CDK-Mediated Cell Cycle Regulation
Cyclin-Dependent Kinases are the master regulators of the cell cycle. Their sequential

activation, through binding to specific cyclin partners, drives the progression through the G1, S,

G2, and M phases. By inhibiting CDKs, indirubins can induce cell cycle arrest, typically at the

G1/S or G2/M transitions, and subsequently trigger apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with
their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

2. benchchem.com [benchchem.com]

3. Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-
proliferative agents with CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Indirubin as a Gold Standard for Kinase Inhibition
Studies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684374#indirubin-standard-for-kinase-inhibition-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

